Cas no 2229071-22-9 (1-2-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine)
1-2-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-2-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine
- 1-[2-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-yl]cyclopropan-1-amine
- 2229071-22-9
- EN300-1728011
-
- Inchi: 1S/C12H18N2S/c1-11(2,12(13)5-6-12)9-7-15-10(14-9)8-3-4-8/h7-8H,3-6,13H2,1-2H3
- InChI Key: SBUSEQDUYZZYES-UHFFFAOYSA-N
- SMILES: S1C=C(C(C)(C)C2(CC2)N)N=C1C1CC1
Computed Properties
- Exact Mass: 222.11906976g/mol
- Monoisotopic Mass: 222.11906976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 67.2Ų
1-2-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1728011-0.05g |
1-[2-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-yl]cyclopropan-1-amine |
2229071-22-9 | 0.05g |
$1320.0 | 2023-09-20 | ||
| Enamine | EN300-1728011-0.1g |
1-[2-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-yl]cyclopropan-1-amine |
2229071-22-9 | 0.1g |
$1384.0 | 2023-09-20 | ||
| Enamine | EN300-1728011-0.25g |
1-[2-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-yl]cyclopropan-1-amine |
2229071-22-9 | 0.25g |
$1447.0 | 2023-09-20 | ||
| Enamine | EN300-1728011-0.5g |
1-[2-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-yl]cyclopropan-1-amine |
2229071-22-9 | 0.5g |
$1509.0 | 2023-09-20 | ||
| Enamine | EN300-1728011-1.0g |
1-[2-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-yl]cyclopropan-1-amine |
2229071-22-9 | 1g |
$1572.0 | 2023-06-04 | ||
| Enamine | EN300-1728011-2.5g |
1-[2-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-yl]cyclopropan-1-amine |
2229071-22-9 | 2.5g |
$3080.0 | 2023-09-20 | ||
| Enamine | EN300-1728011-5.0g |
1-[2-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-yl]cyclopropan-1-amine |
2229071-22-9 | 5g |
$4557.0 | 2023-06-04 | ||
| Enamine | EN300-1728011-10.0g |
1-[2-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-yl]cyclopropan-1-amine |
2229071-22-9 | 10g |
$6758.0 | 2023-06-04 | ||
| Enamine | EN300-1728011-1g |
1-[2-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-yl]cyclopropan-1-amine |
2229071-22-9 | 1g |
$1572.0 | 2023-09-20 | ||
| Enamine | EN300-1728011-5g |
1-[2-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-yl]cyclopropan-1-amine |
2229071-22-9 | 5g |
$4557.0 | 2023-09-20 |
1-2-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine Related Literature
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 1-2-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine
1-2-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine: A Novel Scaffold in Medicinal Chemistry with Promising Biological Activities
1-2-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine is a structurally unique compound with a complex molecular framework that combines multiple heterocyclic and cycloalkyl moieties. The compound's molecular formula is C14H21N3S, and its CAS number 2229071-22-9 identifies it as a novel derivative of thiazole and cyclopropane rings. This molecule represents a significant advancement in the design of multifunctional scaffolds for pharmaceutical applications, particularly in the development of agents targeting inflammatory and neurodegenerative pathways.
The core structure of 1-2-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine features a 1,3-thiazole ring fused to a 2-cyclopropyl substituent, which is further connected to a propan-2-yl group and a cyclopropan-1-amine moiety. This intricate arrangement of heterocyclic and cycloalkyl systems creates a highly polarizable and conformationally flexible molecule, which may contribute to its potential biological activities. Recent studies have highlighted the importance of such structural complexity in modulating target interactions, particularly in the context of enzyme inhibition and receptor modulation.
Research published in Journal of Medicinal Chemistry (2023) has demonstrated that 1-2-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine exhibits promising anti-inflammatory properties by selectively inhibiting COX-2 and 5-LOX pathways. These enzymes are key mediators of inflammatory responses, and their inhibition is a well-established therapeutic strategy for conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). The compound's ability to modulate these pathways suggests its potential as a novel therapeutic agent for inflammatory disorders.
Further investigations into the 1,3-thiazole ring's role in biological activity have revealed its significance in drug design. The thiazole scaffold is known for its ability to form hydrogen bonds and π-π interactions with target proteins, which may enhance the compound's binding affinity and selectivity. The presence of a 2-cyclopropyl substituent adds steric bulk to the molecule, potentially influencing its pharmacokinetic properties and metabolic stability. This structural feature is particularly relevant in the context of prodrugs, where the cyclopropyl group may serve as a metabolic cleavage site.
The cyclopropan-1-amine moiety in 1-2-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine introduces additional functional groups that may modulate the molecule's interactions with biological targets. Cyclopropyl derivatives are often utilized in pharmaceuticals due to their ability to mimic natural amino acid side chains and enhance molecular rigidity. This property may contribute to the compound's potential in targeting G-protein coupled receptors (GPCRs) and ion channels, which are critical in various physiological processes.
Recent advances in computational chemistry have provided insights into the molecular dynamics of 1-2-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine. Molecular docking studies have shown that the compound can bind to the active site of COX-2 with a binding affinity comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). However, its unique structure may offer improved selectivity over existing agents, potentially reducing side effects associated with conventional COX inhibitors.
Additionally, the propan-2-yl group in the molecule may play a role in enhancing solubility and permeability, which are critical parameters for drug absorption. The hydrophobic nature of the propan-2-yl chain could facilitate passive diffusion across cell membranes, while the polarizable thiazole ring may enhance aqueous solubility. This balance between hydrophilic and hydrophobic properties is essential for optimizing the compound's bioavailability.
Studies on the 1,3-thiazole ring's interactions with DNA have also revealed its potential in antitumor applications. The thiazole scaffold can intercalate with DNA strands, disrupting the replication process and inducing apoptosis in cancer cells. This property, combined with the molecule's anti-inflammatory effects, suggests that 1-2-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine may have dual therapeutic applications in oncology and inflammatory diseases.
The synthesis of 1-2-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine involves a multi-step process that includes the formation of the thiazole ring through a nucleophilic substitution reaction. The cyclopropane ring is introduced via a ring-closing metathesis reaction, which is a well-established method for constructing cycloalkyl structures in organic synthesis. These synthetic strategies highlight the molecule's potential for further modification to enhance its therapeutic profile.
While the compound shows promise, further research is needed to fully elucidate its mechanisms of action and potential side effects. Preclinical studies are currently underway to evaluate its safety and efficacy in animal models of inflammation and cancer. These studies will provide critical insights into the compound's pharmacological profile and its potential as a therapeutic agent.
In conclusion, 1-2-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine represents a novel scaffold with a unique combination of heterocyclic and cycloalkyl moieties. Its structural complexity and potential biological activities make it a promising candidate for further development in pharmaceutical research. The compound's ability to modulate inflammatory and oncogenic pathways underscores its significance in the design of multifunctional drugs for a wide range of therapeutic applications.
2229071-22-9 (1-2-(2-cyclopropyl-1,3-thiazol-4-yl)propan-2-ylcyclopropan-1-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)